5-Methoxyindole-3-acetonitrile

Organic Synthesis Solid-Phase Handling Purification

Sourcing the correct 5-methoxyindole-3-acetonitrile is critical for regulatory impurity profiling and reproducible alkaloid synthesis; generic indole analogs fail. This compound is the designated Melatonin Impurity 1 reference standard, essential for HPLC method validation and ANDA submissions. - Enables precise quantification of melatonin-related impurities in API and finished dosage forms. - Serves as a validated intermediate in physostigmine/physovenine total synthesis via Grignard 1,4-addition. - Supplied with full analytical documentation (COA, HPLC, NMR) to ensure batch-to-batch consistency for procurement compliance.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 2436-17-1
Cat. No. B1351729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindole-3-acetonitrile
CAS2436-17-1
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CC#N
InChIInChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3
InChIKeyZBQCXEREMRGOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindole-3-acetonitrile (CAS 2436-17-1): Sourcing Guide for a High-Purity Indole Building Block and Melatonin Reference Standard


5-Methoxyindole-3-acetonitrile (CAS 2436-17-1) is an indole derivative characterized by a methoxy group at the 5-position and an acetonitrile moiety at the 3-position of the indole ring . This compound serves as a versatile reactant in organic synthesis, notably in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors , and as a key intermediate in the formal total synthesis of alkaloids like physostigmine and physovenine [1]. Its value is further underscored by its role as a characterized impurity standard for melatonin (Melatonin Impurity 1), where its unique physicochemical properties enable specific analytical method development and quality control applications [2].

Why 5-Methoxyindole-3-acetonitrile Cannot Be Replaced by Other Indole-3-acetonitrile Analogs in Critical Applications


Indole-3-acetonitrile derivatives are a broad class, but substitution at the 5-position with a methoxy group in 5-Methoxyindole-3-acetonitrile (5-MI3A) profoundly alters its physicochemical properties and, consequently, its utility in specific research and industrial contexts. As detailed in the following evidence guide, the presence and position of the methoxy group directly impact key parameters such as melting point, density, and chromatographic behavior . These differences are not trivial; for instance, the significantly higher melting point of 5-MI3A compared to unsubstituted indole-3-acetonitrile enables distinct handling and purification protocols, while its specific analytical profile is essential for its designated role as a melatonin impurity standard [1]. Generic substitution with a closely related analog, such as 6-Methoxyindole-3-acetonitrile or 5-Hydroxyindole-3-acetonitrile, would lead to failed experiments, invalid analytical results, and irreproducible syntheses due to mismatched reactivity and detection parameters.

Quantitative Differentiation of 5-Methoxyindole-3-acetonitrile (CAS 2436-17-1) from Its Closest Analogs


Higher Melting Point of 5-MI3A Enables Easier Solid-Phase Handling and Purification vs. Unsubstituted Indole-3-acetonitrile

5-Methoxyindole-3-acetonitrile (5-MI3A) is a solid at room temperature with a melting point range of 65-69 °C, a stark contrast to the parent compound, indole-3-acetonitrile, which has a melting point of 33-36 °C . This 32°C increase in melting point is a direct consequence of the 5-methoxy substitution, which enhances intermolecular interactions in the solid state. This higher melting point translates to practical advantages in laboratory settings: 5-MI3A can be easily weighed and handled as a free-flowing powder, while unsubstituted indole-3-acetonitrile is often a low-melting solid or semi-solid that can be difficult to manipulate accurately and may require special storage conditions to prevent melting or degradation .

Organic Synthesis Solid-Phase Handling Purification Crystallography

5-MI3A Exhibits a Differentiated Density Profile Compared to the 5-Hydroxy Analog, Impacting Formulation and Material Science Calculations

The density of 5-Methoxyindole-3-acetonitrile is reported as 1.224 g/cm³ . In contrast, its 5-hydroxy analog, 5-Hydroxyindole-3-acetonitrile, possesses a significantly higher density of 1.361 g/cm³ [1]. This difference of 0.137 g/cm³ reflects the distinct molecular packing and intermolecular forces (primarily hydrogen bonding for the hydroxy analog) and is not a trivial variation. For applications in material science or formulation development, where precise volume-to-mass calculations are critical for loading, mixing, or understanding the behavior of a compound within a composite matrix, the density is a key input parameter. Using the incorrect value from an analog would lead to calculation errors in molar volume and concentration, potentially affecting experimental outcomes in fields like polymer chemistry or advanced material design .

Formulation Science Material Science Physical Chemistry

Validated Analytical Profile: 5-MI3A Provides a Defined HPLC Linear Range and UV Spectrum for Method Development

For laboratories developing analytical methods, 5-Methoxyindole-3-acetonitrile offers a well-characterized set of chromatographic and spectroscopic properties that are essential for robust and reproducible assays. It has been demonstrated that the compound exhibits high-performance liquid chromatography (HPLC) properties with a validated linear range from 0.5 to 50 mg/mL and an ultraviolet (UV) absorption spectrum falling within the 220 nm to 400 nm region . This information is critical for establishing calibration curves, determining limits of detection and quantification, and ensuring the accuracy of purity assessments. Such validated parameters are not automatically transferable to even closely related compounds like 6-Methoxyindole-3-acetonitrile, which would require a separate and time-consuming validation process. The availability of this data reduces the burden on analytical chemists and directly accelerates method development .

Analytical Chemistry HPLC Method Development Quality Control

5-MI3A is a Validated Impurity Standard for Melatonin, Ensuring Regulatory Compliance in Pharmaceutical Quality Control

5-Methoxyindole-3-acetonitrile is formally designated and supplied as Melatonin Impurity 1, a fact that directly establishes its procurement value for the pharmaceutical industry [1]. It is supplied with detailed characterization data that is compliant with regulatory guidelines and is intended for use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of melatonin [1]. Its role as a defined impurity standard is not a function that can be fulfilled by other indole-3-acetonitrile derivatives, such as 6-Methoxyindole-3-acetonitrile or 5-Hydroxyindole-3-acetonitrile, which are not recognized impurities in this context. This specific application provides a clear, non-fungible procurement rationale that is independent of its activity as a synthetic building block .

Pharmaceutical Quality Control Regulatory Affairs Impurity Profiling Melatonin

High-Value Application Scenarios for 5-Methoxyindole-3-acetonitrile (CAS 2436-17-1) Procurement


Synthesis of Aldose Reductase Inhibitors for Diabetic Complications Research

5-Methoxyindole-3-acetonitrile is a vital reactant in the preparation of indole-N-acetic acid derivatives, a class of compounds investigated for their aldose reductase inhibitory activity . This specific application leverages the compound's unique structure as a scaffold for generating diverse libraries of potential therapeutic agents. The reliability and purity of 5-MI3A as a starting material are paramount to ensure synthetic reproducibility and accurate structure-activity relationship (SAR) analysis. The well-defined solid state and high melting point further facilitate its precise handling in parallel synthesis or automated reaction platforms, making it a preferred choice for medicinal chemistry groups focused on diabetic complications.

Synthesis of Physostigmine and Physovenine Alkaloids

The compound serves as a critical intermediate in a formal total synthesis route to the alkaloids physostigmine and physovenine, which are of interest for their acetylcholinesterase inhibitory properties . This application is a direct outcome of the compound's specific reactivity profile, which allows for a key Grignard reagent 1,4-addition step. The use of 5-MI3A in this pathway is a validated, published synthetic strategy , and its procurement is essential for any laboratory aiming to replicate or build upon this work. The reproducibility of this synthesis relies on the precise chemical identity and purity of the 5-MI3A intermediate, underscoring the importance of sourcing the correct compound rather than a generic indole derivative.

Analytical Method Development and Quality Control for Melatonin Drug Products

As a designated 'Melatonin Impurity 1', 5-Methoxyindole-3-acetonitrile is a critical reference standard for the pharmaceutical industry . It is used to develop and validate analytical methods (e.g., HPLC) for the detection and quantification of impurities in melatonin active pharmaceutical ingredients (APIs) and finished drug products. This is a regulatory-driven application where the compound's unique identity and its fully characterized analytical profile are non-negotiable. Procuring 5-MI3A is a direct necessity for laboratories involved in the development, manufacturing, and quality control of melatonin-based therapeutics, as it ensures compliance with health authority guidelines for impurity profiling.

Synthesis of MAPKAP-K2 Inhibitors via Carboline Analogs

Research efforts targeting the MAPKAP-K2 kinase have identified carboline analogs as potent inhibitors, and 5-Methoxyindole-3-acetonitrile is a key reactant used in their synthesis . The presence of both the methoxy and acetonitrile functional groups provides the necessary chemical handles for constructing the complex tetracyclic carboline scaffold. The documented synthetic utility of 5-MI3A in this specific chemical transformation makes it an essential procurement item for groups engaged in kinase inhibitor drug discovery, where the ability to efficiently and reliably access a desired chemical space is a key driver of project success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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